molecular formula C8H9NNaO6S B1139085 NPE-caged-proton CAS No. 1186195-63-0

NPE-caged-proton

Cat. No.: B1139085
CAS No.: 1186195-63-0
M. Wt: 270.22 g/mol
InChI Key: SSIPIRXPVMRXSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .

Mode of Action

This compound is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .

Biochemical Pathways

The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.

Pharmacokinetics

The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.

Action Environment

The action of this compound can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPE-caged-proton involves the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid to form 1-(2-nitrophenyl)ethyl sulfate. This reaction typically requires an acidic environment and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .

Common Reagents and Conditions: The primary reagent used in the reactions involving this compound is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .

Major Products Formed: The major products formed from the photolysis of this compound are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .

Scientific Research Applications

NPE-caged-proton has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study rapid acidification processes and pH-dependent reactions. In biology, it is employed to investigate cellular processes that are influenced by changes in pH, such as enzyme activity and ion channel function. In medicine, this compound is used in research related to drug delivery and the development of pH-sensitive therapeutic agents .

Comparison with Similar Compounds

Similar Compounds:

  • NPE-caged-adenosine triphosphate
  • NPE-caged-guanosine triphosphate
  • NPE-caged-adenosine diphosphate ribose

Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, this compound releases a simple proton, allowing for more straightforward and targeted applications .

Properties

CAS No.

1186195-63-0

Molecular Formula

C8H9NNaO6S

Molecular Weight

270.22 g/mol

IUPAC Name

sodium;1-(2-nitrophenyl)ethyl sulfate

InChI

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);

InChI Key

SSIPIRXPVMRXSA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na]

Synonyms

Alternative Name: NPE-caged-sulfate

Origin of Product

United States

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